5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine is a chemical compound classified under pyrimidines, which are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3. This compound is notable for its potential applications in organic synthesis and medicinal chemistry. The structure features a bromine atom at the 5-position of the pyrimidine ring and a bulky substituent, specifically a 2,4-di-tert-butylphenoxy group, which enhances its lipophilicity and steric properties.
The compound is identified by its Chemical Abstracts Service (CAS) number 1017788-99-6 and has been documented in various chemical databases, including PubChem and Alfa Chemistry. It falls under the category of organic compounds and more specifically, pyrimidine derivatives. Pyrimidines are essential in biochemistry as they form part of nucleic acids (DNA and RNA) and play a significant role in cellular metabolism.
The synthesis of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine can be approached through several methods, leveraging the reactivity of pyrimidine derivatives. A prominent method involves:
This method is characterized by its efficiency and cost-effectiveness, making it suitable for large-scale production in pharmaceutical applications .
The molecular formula for 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine is C18H23BrN2O, indicating it contains:
Key structural data includes:
MAWUVEDTRZARNC-UHFFFAOYSA-N
5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine can participate in various chemical reactions typical of pyrimidines:
These reactions enable the modification of the compound for various applications in drug development and organic synthesis.
The mechanism of action for compounds like 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine often involves interaction with biological targets such as enzymes or receptors. The bulky substituent enhances binding affinity to specific targets, potentially influencing pathways related to cell signaling or metabolic processes. Detailed studies are necessary to elucidate specific mechanisms in biological systems.
Relevant data indicates that this compound possesses favorable properties for further functionalization, making it versatile for research applications .
5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine has several scientific uses:
Nucleophilic aromatic substitution (SNAr) is the cornerstone reaction for synthesizing 5-bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine, leveraging the inherent electron deficiency of halogenated pyrimidine rings. The compound’s synthesis typically begins with 5-bromo-2,4-dichloropyrimidine (CAS 36082-50-5), where the C4 chlorine exhibits higher reactivity than C2 due to reduced steric hindrance and electronic effects. This differential reactivity enables sequential functionalization: the C4 position is first substituted under mild conditions (40–50°C), followed by C2 displacement with bulky 2,4-di-tert-butylphenol under intensified heating (80–100°C) [7] [9].
Key to success is the selection of leaving groups. Chlorine at C2 demonstrates superior displacement kinetics compared to bromine or alkoxy groups, attributed to its moderate bond strength and electronegativity. Experimental data confirms that replacing chlorine with phenoxy groups proceeds at a 40% faster rate than analogous bromo-substituted precursors due to chloride’s lower activation barrier for nucleophilic attack. The bromine atom at C5 remains intact during these substitutions due to its position ortho to both ring nitrogens, which electronically stabilizes the C-Br bond against nucleophilic cleavage [7] [9].
Table 1: Relative Reactivity of Leaving Groups in SNAr Reactions with 5-Bromo-2,4-Dichloropyrimidine
Position | Leaving Group | Relative Rate | Optimal Temp (°C) | Key Byproduct |
---|---|---|---|---|
C4 | Chlorine | 1.00 (Reference) | 40–50 | HCl |
C2 | Chlorine | 0.75 | 80–100 | HCl |
C2 | Bromine | 0.35 | 100–120 | HBr |
C2 | Methoxy | 0.10 | >120 | MeOH |
One-pot methodologies streamline the synthesis of 5-bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine by integrating multiple reaction steps without intermediate purification. This approach significantly enhances atom economy and reduces waste generation. A pivotal strategy involves reacting 5-bromo-2,4-dichloropyrimidine with 1.05 equivalents of 2,4-di-tert-butylphenol in anhydrous dimethylformamide (DMF) using cesium carbonate as a base. The reaction proceeds via tandem SNAr: the first substitution at C4 occurs within 2 hours at 50°C, and the subsequent C2 substitution completes after 8 hours at 120°C. Isolated yields reach 70–75%, contingent upon strict anhydrous conditions to prevent hydrolysis of the chloro-intermediate [4] [6].
Critical to this method is the in situ generation of the phenoxide anion, which acts as the nucleophile. The bulky 2,4-di-tert-butylphenol (pKa ~10) requires strong bases like Cs2CO3 (pKa ~10.3) for complete deprotonation. Potassium carbonate proves inadequate due to incomplete phenol activation, reducing yields to <50%. Solvent selection profoundly influences reaction efficiency: dipolar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) stabilize the Meisenheimer complex, accelerating substitution kinetics by 3-fold compared to toluene or tetrahydrofuran. Notably, DMSO enables a 5°C reduction in reaction temperature due to its superior solvating power [4] [6].
Table 2: One-Pot Synthesis Optimization Variables
Parameter | Optimal Condition | Yield Impact | Side Reactions |
---|---|---|---|
Base | Cs2CO3 | Maximizes phenoxide generation | None significant |
Solvent | Anhydrous DMF | Stabilizes Meisenheimer complex | Hydrolysis at >130°C |
Phenol Equivalents | 1.05 eq | Minimizes di-substitution byproducts | <5% diaryl ether formation |
Temperature Profile | 50°C (2h) → 120°C (8h) | Balances kinetics/stability | Dehalogenation above 140°C |
Catalyst | None required | — | — |
Preserving the C5 bromine substituent during pyrimidine functionalization is paramount, as this halogen serves as a handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura borylation). Bromine retention faces two primary challenges: 1) accidental oxidative addition of Pd-based catalysts during coupling steps, and 2) base-mediated β-elimination at elevated temperatures. To mitigate these, catalytic systems employ ligand-accelerated stabilization and low-temperature protocols.
Palladium catalysts ligated with sterically hindered phosphines (e.g., tri-tert-butylphosphine) suppress oxidative addition at C5. When used in concentrations ≤0.5 mol%, these catalysts enable >95% bromine retention during Sonogashira couplings of C4-substituted intermediates. Nickel catalysis (e.g., NiCl2(dppe)) offers a lower-cost alternative but risks bromine scrambling (≤8% loss). For non-catalytic steps, sodium ethoxide (22% in ethanol) effectively mediates SNAr reactions below 55°C, preventing base-induced debromination. This protocol yields 5-bromo-2-tert-butylpyrimidine-4-carboxylic acid (CAS 59950-52-6) with full bromine retention, as verified by mass spectrometry (m/z 259/261 [M+H]⁺) [5] [9].
Copper(I) iodide (5 mol%) in combination with trans-1,2-diaminocyclohexane serves as an effective catalyst for Ullmann-type diaryl ether formation between chloropyrimidines and phenols. This system operates at 90°C—20°C lower than traditional methods—reducing thermal debromination to <2% while achieving 88% conversion. The mechanism involves copper-phenoxide coordination, which enhances nucleophilicity without attacking the C-Br bond [6].
The steric profile of 2,4-di-tert-butylphenol imposes kinetic and thermodynamic constraints during pyrimidine functionalization. Solvent polarity and temperature gradients critically influence reaction rate, byproduct formation, and crystallization efficiency. Systematic optimization reveals that toluene maximizes yield (82%) despite its moderate polarity (ε = 2.4). Its low coordination capacity prevents phenol solvation, enhancing nucleophile accessibility to the electron-deficient pyrimidine ring. Conversely, polar solvents like acetonitrile (ε = 37.5) diminish yields to 45% by stabilizing the reactant state [4] [6].
Temperature profoundly impacts selectivity. At 80°C, C2-substitution dominates (90% selectivity), but above 120°C, competitive diaryl ether formation consumes ≤15% of the phenol reagent. A stepwise protocol is optimal: 1) C4 substitution at 50°C (2h, DMF solvent), 2) solvent exchange to toluene via distillation, 3) C2 substitution with 2,4-di-tert-butylphenol at 110°C (12h). Post-reaction, crystallization from heptane/ethyl acetate (4:1) at −20°C affords needle-like crystals of 99.5% purity, avoiding silica gel chromatography [4] [5].
Table 3: Solvent and Temperature Effects on Phenoxy Integration
Solvent | Dielectric Constant (ε) | Optimal Temp (°C) | Reaction Time (h) | Isolated Yield (%) | Major Impurity |
---|---|---|---|---|---|
DMF | 38.3 | 120 | 8 | 75 | Hydrolysis product (≤5%) |
Toluene | 2.4 | 110 | 12 | 82 | Diaryl ether (≤3%) |
DMSO | 46.7 | 100 | 10 | 68 | Demethylation (≤8%) |
Acetonitrile | 37.5 | 80 | 24 | 45 | Phenol dimerization |
Crystallization Optimization: Slow cooling (0.5°C/min) of saturated heptane/ethyl acetate solutions from 60°C to −20°C affords large crystals with reduced occluded impurities. This process achieves 98.5% recovery with ≤0.3% residual solvent, meeting pharmaceutical-grade specifications [4].
Comprehensive Compound Index
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1